molecular formula C18H29BrMgO B14878810 (3,5-Di-t-butyl-4-i-butyloxyphenyl)magnesium bromide

(3,5-Di-t-butyl-4-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14878810
M. Wt: 365.6 g/mol
InChI Key: MLFQABWWVSRWNF-UHFFFAOYSA-M
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Description

(3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is characterized by its bulky tert-butyl groups and iso-butyloxy substituent, which can influence its reactivity and selectivity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide involves the reaction of 3,5-di-tert-butyl-4-iso-butyloxybromobenzene with magnesium turnings in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The process involves the following steps:

    Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and then drying.

    Formation of Grignard Reagent: The activated magnesium is added to a solution of 3,5-di-tert-butyl-4-iso-butyloxybromobenzene in dry THF. The mixture is stirred and heated to initiate the reaction, forming the Grignard reagent.

Industrial Production Methods

Industrial production of Grignard reagents, including (3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide, follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, acyl chlorides.

    Solvents: Dry THF is commonly used to maintain the stability of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Resulting from nucleophilic substitution and coupling reactions.

Scientific Research Applications

(3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of (3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The bulky tert-butyl groups can influence the steric and electronic properties of the reagent, affecting its reactivity and selectivity. The iso-butyloxy group can also participate in stabilizing interactions, further modulating the reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-di-tert-butyl-4-hydroxyphenyl)magnesium bromide
  • (3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide
  • (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide

Uniqueness

(3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties can influence the reagent’s reactivity, selectivity, and stability, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.

Properties

Molecular Formula

C18H29BrMgO

Molecular Weight

365.6 g/mol

IUPAC Name

magnesium;1,3-ditert-butyl-2-(2-methylpropoxy)benzene-5-ide;bromide

InChI

InChI=1S/C18H29O.BrH.Mg/c1-13(2)12-19-16-14(17(3,4)5)10-9-11-15(16)18(6,7)8;;/h10-11,13H,12H2,1-8H3;1H;/q-1;;+2/p-1

InChI Key

MLFQABWWVSRWNF-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]

Origin of Product

United States

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